

"3-Amino-4,5-dimethylbenzenesulfonamide" literature review and historical context

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Compound of Interest

Compound Name: 3-Amino-4,5-
dimethylbenzenesulfonamide

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3-Amino-4,5-dimethylbenzenesulfonamide: A Technical and Historical Review

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive literature review and historical context for **3-Amino-4,5-dimethylbenzenesulfonamide**. While specific data for this compound is limited in publicly accessible literature, this document extrapolates information from closely related analogues and the broader class of sulfonamides to offer insights into its potential synthesis, physicochemical properties, and biological significance. This paper serves as a foundational resource for researchers interested in exploring the therapeutic potential and chemical landscape of novel substituted benzenesulfonamides.

Historical Context: The Sulfonamide Revolution

The journey of sulfonamides began in the early 20th century, not as pharmaceuticals, but as agents in the dye industry. A pivotal moment arrived in 1932 when German chemist Josef Klarer synthesized a red azo dye, later named Prontosil, which demonstrated remarkable antibacterial effects in mice.^{[1][2]} This discovery, spearheaded by physician and researcher Gerhard Domagk at Bayer AG, marked the dawn of the antibiotic era.^{[2][3]} Domagk's work,

which earned him the 1939 Nobel Prize in Physiology or Medicine, revealed that Prontosil was a prodrug, metabolized in the body to its active form, sulfanilamide.[4]

This breakthrough triggered a "sulfa craze," with hundreds of manufacturers producing various sulfonamide derivatives.[1][2] The unregulated production led to tragedies such as the elixir sulfanilamide disaster of 1937, which prompted the passage of the United States Federal Food, Drug, and Cosmetic Act in 1938, mandating pre-market safety testing for new drugs.[1][2] Before the widespread availability of penicillin, sulfa drugs were the first broadly effective systemic antibacterials and were instrumental during World War II, saving countless lives.[1] The development of new sulfonamide derivatives continued, leading to drugs with improved efficacy and reduced toxicity for a variety of applications beyond bacterial infections, including diuretics and anticonvulsants.[2][5]

Physicochemical Properties

Specific experimental data for **3-Amino-4,5-dimethylbenzenesulfonamide** is not readily available. However, based on its structure and data from similar compounds, we can infer its likely properties. The table below presents data for the target compound alongside its close structural analogs for comparative analysis.

Property	3-Amino-4,5-dimethylbenzenesulfonamide (Predicted/Inferred)	3-Amino-4-methylbenzenesulfonamide[6]	3-Amino-N,N-dimethylbenzenesulfonamide[7]
Molecular Formula	C ₈ H ₁₂ N ₂ O ₂ S	C ₇ H ₁₀ N ₂ O ₂ S	C ₈ H ₁₂ N ₂ O ₂ S
Molecular Weight	200.26 g/mol	186.23 g/mol	200.26 g/mol
CAS Number	Not assigned	6274-28-8	6274-18-6
Predicted Melting Point	Likely a solid at room temperature with a melting point >150 °C	176 °C	Not available
Predicted Solubility	Sparingly soluble in water, soluble in organic solvents like ethanol and DMSO.	Not available	Not available
Predicted pKa	The sulfonamide proton (SO ₂ NH ₂) is expected to have a pKa around 10. The anilinic amino group is basic.	10.46 ± 0.60	Not available

Synthesis and Experimental Protocols

A definitive, experimentally validated synthesis protocol for **3-Amino-4,5-dimethylbenzenesulfonamide** is not published in peer-reviewed journals. However, a plausible synthetic route can be devised based on established methods for the synthesis of substituted aminobenzenesulfonamides. The proposed pathway would likely start from 1,2-dimethylbenzene (o-xylene).

Proposed Synthetic Pathway



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Caption: Proposed synthesis of **3-Amino-4,5-dimethylbenzenesulfonamide**.

Detailed Experimental Protocols (Inferred)

The following are generalized protocols adapted from the synthesis of similar compounds and represent a starting point for the synthesis of **3-Amino-4,5-dimethylbenzenesulfonamide**.

Step 1: Nitration and Chlorosulfonation of 1,2-Dimethylbenzene

- Nitration: To a cooled (0-5 °C) mixture of concentrated sulfuric acid and concentrated nitric acid, slowly add 1,2-dimethylbenzene while maintaining the temperature. After the addition, allow the reaction to warm to room temperature and stir for several hours. Pour the reaction mixture onto ice and extract the product.
- Chlorosulfonation: Treat the resulting nitrated product with chlorosulfonic acid or thionyl chloride in the presence of a catalyst to yield 4,5-dimethyl-3-nitrobenzenesulfonyl chloride.

Step 2: Amination

- Dissolve the 4,5-dimethyl-3-nitrobenzenesulfonyl chloride in a suitable solvent (e.g., acetone).
- Slowly add this solution to a cooled, concentrated aqueous ammonia solution (ammonium hydroxide).
- Stir the reaction mixture for several hours. The product, 4,5-dimethyl-3-nitrobenzenesulfonamide, should precipitate and can be collected by filtration.

Step 3: Reduction of the Nitro Group

- Suspend the 4,5-dimethyl-3-nitrobenzenesulfonamide in a mixture of ethanol and water.
- Add a reducing agent, such as iron powder and a catalytic amount of hydrochloric acid, or perform catalytic hydrogenation using hydrogen gas and a palladium-on-carbon catalyst.

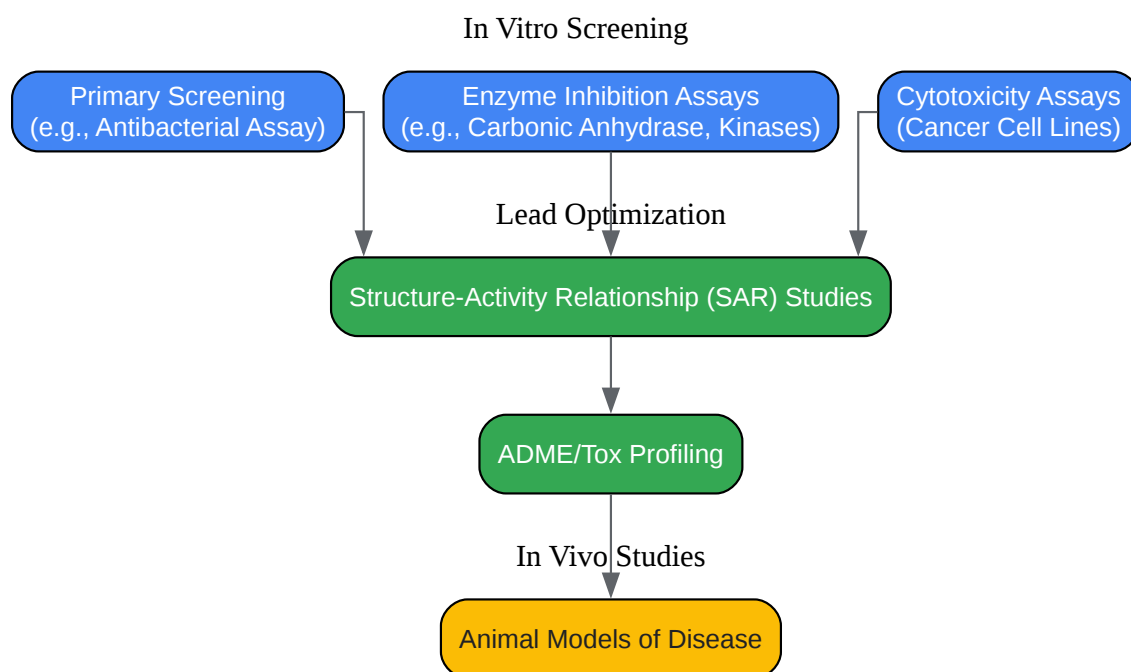
- Heat the reaction mixture at reflux for several hours until the reaction is complete (monitored by TLC).
- Filter the hot reaction mixture to remove the catalyst.
- Cool the filtrate to crystallize the final product, **3-Amino-4,5-dimethylbenzenesulfonamide**. Further purification can be achieved by recrystallization.

Potential Biological Activity and Applications

While no specific biological activities have been reported for **3-Amino-4,5-dimethylbenzenesulfonamide**, its structure suggests several potential areas of interest for researchers. The sulfonamide moiety is a well-established pharmacophore with a broad range of therapeutic applications.

- **Antibacterial Agents:** As a sulfonamide, the primary expectation would be potential antibacterial activity through the inhibition of dihydropteroate synthase, an enzyme crucial for folic acid synthesis in bacteria.
- **Carbonic Anhydrase Inhibitors:** Many sulfonamides are known to inhibit carbonic anhydrases, which are involved in various physiological processes. This suggests potential applications as diuretics, antiglaucoma agents, or even anticancer therapies.
- **Kinase Inhibitors:** The aminobenzene portion of the molecule could serve as a scaffold for developing kinase inhibitors, a significant class of anticancer drugs.
- **Chemical Intermediate:** This compound could serve as a valuable building block for the synthesis of more complex molecules in the agrochemical and pharmaceutical industries.

General Workflow for Biological Evaluation



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Caption: A typical workflow for evaluating a novel sulfonamide.

Conclusion and Future Directions

3-Amino-4,5-dimethylbenzenesulfonamide represents an unexplored molecule within the vast chemical space of sulfonamides. While direct experimental data is lacking, its structural similarity to known bioactive compounds suggests it may possess interesting pharmacological properties. The synthetic pathway proposed in this guide provides a practical starting point for its preparation. Future research should focus on the synthesis, purification, and comprehensive biological evaluation of this compound to determine its potential as a therapeutic agent or a valuable chemical intermediate. The historical success of the sulfonamide class of molecules underscores the potential for new derivatives to address ongoing challenges in medicine and drug development.

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